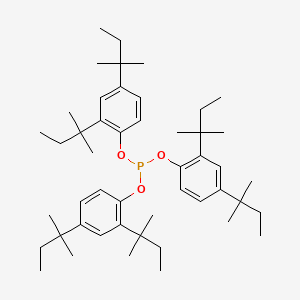
Tris(2,4-di-tert-pentylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4-di-tert-pentylphenyl) phosphite is an organophosphorus compound with the molecular formula C48H75O3P. This compound is a phosphite ester derived from di-tert-pentyl phenol. It is widely used as a stabilizer in polymers, where it functions as an antioxidant. The compound is known for its ability to undergo metallation reactions, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-pentylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,4-di-tert-pentylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-di-tert-pentylphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphines
Substitution: Alkylated or acylated phenolic derivatives
Scientific Research Applications
Tris(2,4-di-tert-pentylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is used in the study of antioxidant mechanisms and the protection of biological molecules from oxidative damage.
Medicine: It is investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of plastics, rubber, and coatings to improve their durability and resistance to oxidation.
Mechanism of Action
The primary mechanism of action of Tris(2,4-di-tert-pentylphenyl) phosphite is its ability to act as an antioxidant. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage to polymers and other materials. The molecular targets include free radicals and reactive oxygen species. The pathways involved in its antioxidant activity include the stabilization of free radicals and the inhibition of radical chain reactions.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(nonylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Tris(2,4-di-tert-pentylphenyl) phosphite is unique due to its larger alkyl groups, which provide better steric hindrance and enhance its stability as an antioxidant. This makes it more effective in preventing the degradation of polymers compared to similar compounds with smaller alkyl groups.
Properties
CAS No. |
1065-97-0 |
|---|---|
Molecular Formula |
C48H75O3P |
Molecular Weight |
731.1 g/mol |
IUPAC Name |
tris[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite |
InChI |
InChI=1S/C48H75O3P/c1-19-43(7,8)34-25-28-40(37(31-34)46(13,14)22-4)49-52(50-41-29-26-35(44(9,10)20-2)32-38(41)47(15,16)23-5)51-42-30-27-36(45(11,12)21-3)33-39(42)48(17,18)24-6/h25-33H,19-24H2,1-18H3 |
InChI Key |
ZMPODEGAECKFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















